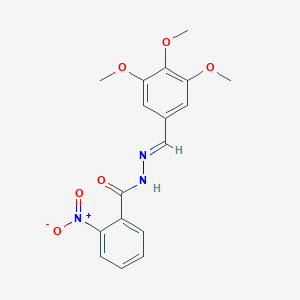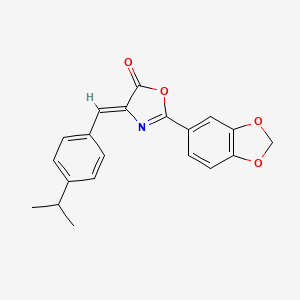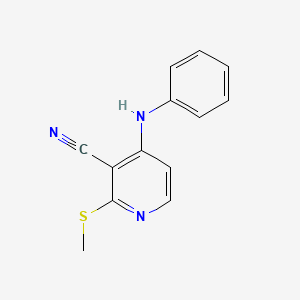![molecular formula C15H21N3O B5595186 1-[(4-methyl-1-piperazinyl)acetyl]indoline](/img/structure/B5595186.png)
1-[(4-methyl-1-piperazinyl)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methyl-1-piperazinyl)acetyl]indoline is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.168462302 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacological Studies
Research has investigated the neuropharmacological properties of compounds structurally related to 1-[(4-methyl-1-piperazinyl)acetyl]indoline, examining their effects on neurotransmitter systems. Studies on similar compounds have explored their potential as therapeutic agents for neurological disorders due to their action on neurotransmitter systems, such as acetylcholine, which is crucial for memory and learning processes. The research suggests these compounds may have applications in treating diseases like Alzheimer's and Parkinson's due to their effects on neurotransmitter regulation (Rabiner et al., 2002; Bohnen et al., 2007).
Antidepressant and Antipsychotic Potential
Compounds with a similar structural profile to this compound have been studied for their potential antidepressant and antipsychotic effects. These studies have focused on the modulation of serotonin and dopamine receptors, which are key targets for the treatment of depression and schizophrenia. The specific action on these neurotransmitter systems suggests potential use in developing new therapeutic agents for psychiatric disorders (Jan et al., 2010).
Anti-inflammatory Applications
Investigations into related compounds have also considered their anti-inflammatory properties. Given the structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, research has explored whether these compounds might offer novel mechanisms for reducing inflammation, potentially providing new avenues for treating chronic inflammatory diseases without the side effects associated with traditional NSAIDs (West & Oosthuizen, 1992).
Toxicological Research
Toxicological studies have assessed the safety profile of related compounds, examining their potential toxic effects on the liver and other organs. This research is crucial for understanding the risks associated with these compounds and for developing safety guidelines for their therapeutic use. Studies have highlighted the importance of monitoring for signs of toxicity in patients treated with compounds structurally related to this compound (Fernandes et al., 2000).
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-16-8-10-17(11-9-16)12-15(19)18-7-6-13-4-2-3-5-14(13)18/h2-5H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBOYASNTYZVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,5R*)-6-{[2-(ethylthio)-5-pyrimidinyl]methyl}-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5595106.png)
![3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5595112.png)



![1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5595165.png)

![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)
![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)


